molecular formula C11H16N2 B13592422 1-(Pyridin-3-yl)cyclohexan-1-amine

1-(Pyridin-3-yl)cyclohexan-1-amine

Cat. No.: B13592422
M. Wt: 176.26 g/mol
InChI Key: ZDHXGIYQOVYLHV-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring bonded to a pyridine ring through an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyridine derivatives under specific conditions. One common method includes the use of Grignard reagents, where cyclohexanone reacts with pyridine in the presence of a catalyst to form the desired product . Another method involves the use of microwave irradiation to facilitate the reaction between cyanoacetamides and cyclohexanone .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyridin-3-yl)cyclohexan-1-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-yl)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring and a pyridine ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-pyridin-3-ylcyclohexan-1-amine

InChI

InChI=1S/C11H16N2/c12-11(6-2-1-3-7-11)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7,12H2

InChI Key

ZDHXGIYQOVYLHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CN=CC=C2)N

Origin of Product

United States

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